![molecular formula C21H32O4 B1665219 Alfadolone CAS No. 14107-37-0](/img/structure/B1665219.png)
Alfadolone
Overview
Description
It is one of the components of the anesthetic drug mixture althesin, along with alfaxolone . Alfadolone is used for its anesthetic properties and has been studied for its effects on the central nervous system.
Mechanism of Action
Alfadolone, also known as Alphadolone, is a neuroactive steroid and general anesthetic . It has a complex mechanism of action that involves various targets, biochemical pathways, and pharmacokinetic properties. This article will provide a comprehensive overview of this compound’s mechanism of action.
Target of Action
The primary target of this compound is the GABAA receptor . GABAA receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as an agonist at the GABAA receptor . By binding to this receptor, this compound enhances the effect of GABA, leading to increased chloride ion influx into the neuron. This causes hyperpolarization of the neuron, making it less likely to fire and thus resulting in a general inhibitory effect on the nervous system . This is the primary mechanism by which this compound exerts its anesthetic effects .
Biochemical Pathways
This compound’s action on the GABAA receptor affects various biochemical pathways. One significant pathway involves the activation of pregnane X receptors (PXR) , leading to increased production of mature brain-derived neurotrophic factor (m-BDNF) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .
Pharmacokinetics
Like many other anesthetics, it is likely to be metabolized in the liver and excreted in the urine
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the nervous system. By enhancing the effect of GABA at the GABAA receptor, this compound induces a state of anesthesia . Additionally, its activation of PXR and subsequent increase in m-BDNF levels may contribute to neuroprotection and the preservation of cognition .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact this compound’s effectiveness through drug-drug interactions . Additionally, individual patient factors such as age, health status, and genetic factors can also influence the action of this compound
Biochemical Analysis
Biochemical Properties
Alfadolone interacts with gamma-Aminobutyric acid (GABA) receptors in the central nervous system . It is an analogue of the naturally-occurring neurosteroid allopregnanolone . Allopregnanolone is responsible for maintenance of cognition and neuroprotection by activation of brain pregnane X receptors and consequent increased production of mature brain-derived neurotrophic factor (m-BDNF) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase brain-derived neurotrophic factor levels and preserve postoperative cognition by activating pregnane-X receptors . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is a positive modulator at GABA A receptors, leading to ‘fast’ synaptic inhibition . This interaction with GABA A receptors is key to its function as a general anesthetic .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study of this compound administration in rabbits, lower dosages appeared adequate for rapid, smooth, and short-duration sedation, while higher dosages did not provide additional benefit .
Metabolic Pathways
This compound is metabolized by the liver in most species, has a very short plasma half-life . Two metabolites, 20 alpha-reduced this compound and Alphaxalone, have been detected in the plasma during and after an infusion of Althesin .
Preparation Methods
The preparation of alfadolone involves synthetic routes that include the use of neuroactive steroid anaesthetic agents. The methods for preparing this compound and its acetate form have been scaled up for industrial production, ensuring Good Manufacturing Practice (GMP) compliance . Specific details on the reaction conditions and synthetic routes are proprietary and often involve complex organic synthesis techniques.
Chemical Reactions Analysis
Alfadolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Analgesic Properties
Alfadolone has been studied for its analgesic effects, particularly in reducing morphine tolerance and enhancing pain relief. Research indicates that this compound can significantly decrease pain scores while concurrently reducing the need for morphine in clinical settings.
Case Study: Pilot Study on Analgesic Effects
A pilot study demonstrated that orally administered this compound resulted in statistically significant reductions in morphine use alongside notable decreases in pain scores among participants . This suggests that this compound may serve as an effective adjunct in pain management protocols.
Anesthetic Use
This compound is also utilized as an anesthetic agent. Its ability to modulate GABA_A receptors contributes to its effectiveness in inducing anesthesia with minimal side effects.
Comparison with Other Anesthetics
This compound is often compared with other neuroactive steroids such as alfaxalone and pregnanolone. In clinical trials, this compound has shown comparable or superior outcomes regarding cognitive recovery post-anesthesia compared to traditional anesthetics like propofol and sevoflurane .
Anesthetic Agent | Cognitive Recovery | Pain Management |
---|---|---|
This compound | Higher cognition scores | Significant reduction in morphine use |
Propofol | Moderate | Standard pain relief |
Sevoflurane | Moderate | Standard pain relief |
Neuroprotective Effects
This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and cognitive function. This property is particularly significant in surgical settings where postoperative cognitive dysfunction is a concern .
Interaction with GABA Receptors
This compound acts as a positive modulator at GABA_A receptors, facilitating fast synaptic inhibition which is essential for its anesthetic and analgesic properties. The compound enhances chloride ion conductance, leading to increased inhibitory neurotransmission.
Dosage Effects
Research on dosage effects indicates that lower doses of this compound can achieve effective sedation without excessive side effects, while higher doses do not confer additional benefits. This dose-dependency is critical for optimizing therapeutic applications.
Clinical Insights and Future Directions
The clinical application of this compound has shown promising results, especially in veterinary medicine where it is used for inducing anesthesia in various animal species . Future research should focus on long-term outcomes associated with this compound use, particularly concerning neurotoxicity and cognitive function across different age groups.
Regulatory Considerations
As this compound continues to show potential in both human and veterinary medicine, regulatory bodies may need to establish guidelines for its use to ensure safety and efficacy across diverse patient populations.
Comparison with Similar Compounds
Alfadolone is often compared with other neuroactive steroids and general anesthetics such as alfaxolone, ganaxolone, hydroxydione, minaxolone, pregnanolone, and renanolone . Among these, alfaxolone is the primary anesthetic agent in the althesin mixture, while this compound increases the solubility of the mixture . This compound’s unique properties include its ability to enhance the solubility of anesthetic mixtures and its distinct separation of anesthetic and antinociceptive effects.
Similar Compounds
- Alfaxolone
- Ganaxolone
- Hydroxydione
- Minaxolone
- Pregnanolone
- Renanolone
This compound’s unique combination of properties makes it a valuable compound in both clinical and research settings.
Biological Activity
Alfadolone, a neuroactive steroid, has garnered attention for its diverse biological activities, particularly in the context of analgesia and anesthesia. This article consolidates research findings on the compound's effects, mechanisms of action, and potential applications in clinical settings.
Overview of this compound
This compound (also known as this compound acetate) is a synthetic neuroactive steroid derived from progesterone. It is primarily recognized for its anesthetic properties and its ability to modulate GABA receptor activity, leading to sedative and analgesic effects. The compound is often compared to alfaxalone, another neuroactive steroid, but exhibits distinct pharmacological profiles.
This compound's primary mechanism involves the modulation of GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. By enhancing the activity of these receptors, this compound can induce sedation and provide analgesia. Research indicates that this compound can prevent the development of morphine tolerance in animal models, suggesting its potential as an adjunct therapy in pain management .
Analgesic Properties
Studies have demonstrated that this compound effectively induces antinociception in various animal models. For instance, a study involving rats showed that this compound coadministered with morphine significantly improved pain relief without causing sedation . The efficacy of this compound in preventing morphine tolerance highlights its potential role in managing chronic pain conditions.
Anesthetic Applications
This compound has been evaluated as an anesthetic agent across different species. In veterinary medicine, it has been used successfully for total intravenous anesthesia (TIVA) in cats and dogs. A clinical study reported that this compound provided smooth induction and rapid recovery from anesthesia, making it preferable for short procedures . The pharmacokinetics of this compound indicate a favorable profile with minimal adverse effects on cardiovascular parameters during anesthesia.
Comparative Analysis with Other Agents
The following table summarizes key findings comparing this compound with other anesthetic agents:
Parameter | This compound | Alfaxalone | Propofol |
---|---|---|---|
Induction Time | 35-40 seconds | Rapid | Rapid |
Recovery Time | 30-45 minutes | 30-60 minutes | 20-30 minutes |
Cardiovascular Stability | High | Moderate | Variable |
Analgesic Properties | Yes | Limited | Yes |
Case Studies and Clinical Findings
- Veterinary Anesthesia : A study involving 34 cats undergoing neutering procedures demonstrated that this compound provided effective anesthesia with a median time to first spontaneous movement exceeding 30 minutes post-surgery . This highlights its utility in clinical settings where prolonged sedation may be beneficial.
- Pain Management : In a controlled experiment on morphine-tolerant rats, the administration of this compound resulted in significantly improved tail flick latency responses compared to control groups receiving only morphine . This suggests that this compound may enhance analgesic effects while mitigating tolerance development.
- Neurophysiological Research : this compound's ability to modulate brain activity has been explored in electrophysiological studies on turtles. It was found to have no long-term impact on action potentials while enhancing GABA receptor currents, indicating its potential for use in neurophysiological research without altering baseline neuronal function .
Properties
IUPAC Name |
(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13+,14-,15-,16+,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBFXIUISNTQG-VKMGZQQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016382 | |
Record name | Alfadalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14107-37-0 | |
Record name | Alphadolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14107-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfadolone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfadalone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alfadolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFADOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1C96974E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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